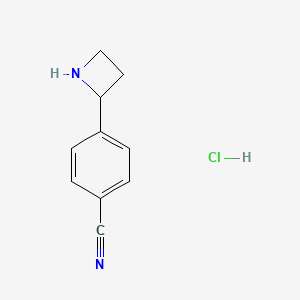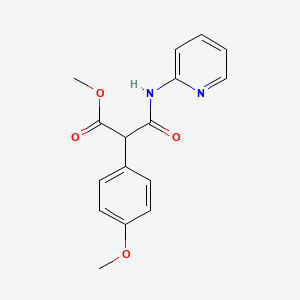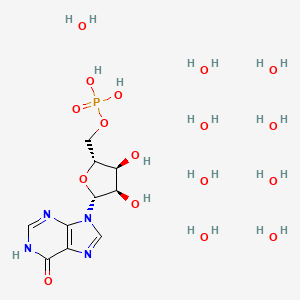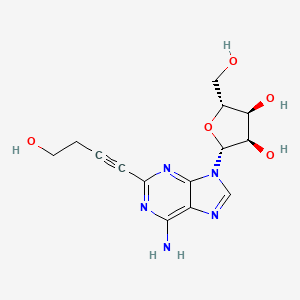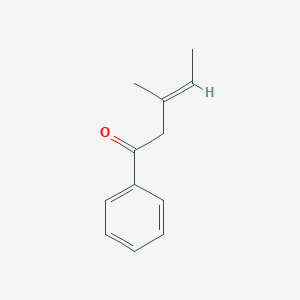
(2S)-2-Amino-3-(3-(2-hydroxypropyl)imidazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-(3-(2-hydroxypropyl)imidazol-4-yl)propanoic acid: is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including (2S)-2-Amino-3-(3-(2-hydroxypropyl)imidazol-4-yl)propanoic acid, often involves the cyclization of amido-nitriles. One novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize catalysts and specific reaction conditions to optimize the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-Amino-3-(3-(2-hydroxypropyl)imidazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups within the compound.
Substitution: Substitution reactions can occur at the nitrogen atoms or other positions on the imidazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2S)-2-Amino-3-(3-(2-hydroxypropyl)imidazol-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in enzyme catalysis and as a ligand for metal ions. Its imidazole ring is similar to that found in histidine, an essential amino acid involved in many biological processes .
Medicine: In medicine, imidazole derivatives are known for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. This compound may have potential therapeutic applications due to its structural similarity to biologically active imidazole compounds .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it a valuable component in various industrial applications .
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-3-(3-(2-hydroxypropyl)imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical processes. Additionally, the compound’s functional groups can participate in hydrogen bonding and other interactions that modulate its biological activity .
Comparación Con Compuestos Similares
Similar Compounds:
Histidine: An essential amino acid with an imidazole ring, involved in enzyme catalysis and metal ion coordination.
Imidazole: A simple heterocyclic compound with broad applications in chemistry and biology.
Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal agent.
Uniqueness: (2S)-2-Amino-3-(3-(2-hydroxypropyl)imidazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its hydroxypropyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
Propiedades
| 82602-75-3 | |
Fórmula molecular |
C9H15N3O3 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[3-(2-hydroxypropyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C9H15N3O3/c1-6(13)4-12-5-11-3-7(12)2-8(10)9(14)15/h3,5-6,8,13H,2,4,10H2,1H3,(H,14,15)/t6?,8-/m0/s1 |
Clave InChI |
GKPWABJGBGSNFW-XDKWHASVSA-N |
SMILES isomérico |
CC(CN1C=NC=C1C[C@@H](C(=O)O)N)O |
SMILES canónico |
CC(CN1C=NC=C1CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
